molecular formula C8H10OS B1605104 2-Methyl-4-(methylthio)phenol CAS No. 3795-76-4

2-Methyl-4-(methylthio)phenol

Cat. No.: B1605104
CAS No.: 3795-76-4
M. Wt: 154.23 g/mol
InChI Key: DXLSPFDSUIZAON-UHFFFAOYSA-N
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Description

2-Methyl-4-(methylthio)phenol is an organic compound with the molecular formula C8H10OS. It is a derivative of phenol, characterized by the presence of a methyl group at the second position and a methylthio group at the fourth position on the benzene ring. This compound is known for its distinct odor and is used in various chemical applications.

Biochemical Analysis

Biochemical Properties

2-Methyl-4-(methylthio)phenol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolic pathways of other compounds by either inhibiting or inducing these enzymes. Additionally, this compound can undergo oxidation reactions, leading to the formation of reactive intermediates that can further interact with cellular macromolecules .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to exhibit cytotoxic effects on certain cell types, including human monocytes . This cytotoxicity is likely due to the generation of reactive oxygen species (ROS) during its metabolism, which can lead to oxidative stress and damage to cellular components. Furthermore, this compound can influence cell signaling pathways by modulating the activity of kinases and phosphatases, thereby affecting gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of their monooxygenase activity, thereby affecting the metabolism of other substrates . Additionally, the compound can undergo redox cycling, generating ROS that can cause oxidative damage to DNA, proteins, and lipids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade upon prolonged exposure to light and air. In vitro studies have shown that the cytotoxic effects of this compound on cells can increase with longer incubation times, likely due to the accumulation of ROS and other reactive intermediates . Long-term exposure to the compound in in vivo studies has also been associated with chronic oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit minimal toxicity and can be metabolized efficiently by the liver. At higher doses, it can cause significant toxic effects, including liver and kidney damage, due to the overwhelming production of ROS and subsequent oxidative stress . Threshold effects have been observed, where doses above a certain level result in a rapid increase in toxicity, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. It can undergo oxidation to form sulfoxides and sulfones, which are more polar and can be excreted more easily from the body . The compound can also participate in conjugation reactions, such as glucuronidation and sulfation, which further enhance its solubility and excretion . These metabolic transformations are crucial for the detoxification and elimination of this compound from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with various transporters, such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), which facilitate its movement across cellular membranes . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it undergoes further metabolism and excretion .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It is primarily localized in the endoplasmic reticulum, where cytochrome P450 enzymes are abundant . This localization is essential for its metabolism and the generation of reactive intermediates. Additionally, the compound can be found in mitochondria, where it may contribute to the production of ROS and affect mitochondrial function . Post-translational modifications, such as phosphorylation and ubiquitination, may also play a role in directing the compound to specific subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-4-(methylthio)phenol can be synthesized through several methods. One common approach involves the alkylation of 4-methylthiophenol with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-(methylthio)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the methylthio group to a thiol group using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

2-Methyl-4-(methylthio)phenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.

Comparison with Similar Compounds

    4-Methylthiophenol: Lacks the methyl group at the second position.

    2-Methylphenol (o-Cresol): Lacks the methylthio group at the fourth position.

    4-Methylphenol (p-Cresol): Lacks the methylthio group and has the methyl group at the fourth position.

Comparison: 2-Methyl-4-(methylthio)phenol is unique due to the presence of both a methyl group and a methylthio group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

2-methyl-4-methylsulfanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-6-5-7(10-2)3-4-8(6)9/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLSPFDSUIZAON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00191386
Record name o-Cresol, 4-methylthio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3795-76-4
Record name o-Cresol, 4-methylthio-
Source ChemIDplus
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Record name 3795-76-4
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Record name o-Cresol, 4-methylthio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-4-(methylsulfanyl)phenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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